molecular formula C25H32F3N3O4 B1681671 Silodosin CAS No. 160970-54-7

Silodosin

货号: B1681671
CAS 编号: 160970-54-7
分子量: 495.5 g/mol
InChI 键: PNCPYILNMDWPEY-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Architecture and Stereochemical Features

Silodosin (C₂₅H₃₂F₃N₃O₄) is a chiral molecule with a molecular weight of 495.53 g/mol . Its structure comprises an indoline-7-carboxamide core substituted with a 3-hydroxypropyl group, a 2-[[2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl]amino]propyl side chain, and a single stereocenter at the C2 position of the propylamine moiety. The absolute configuration of this stereocenter is R , which is critical for its pharmacological activity as an α₁A-adrenoceptor antagonist.

The molecule’s three-dimensional conformation enables selective interactions with the α₁A-adrenoceptor subtype due to steric complementarity. The trifluoroethoxy group enhances lipophilicity, while the carboxamide and hydroxyl groups contribute to hydrogen bonding with target receptors.

IUPAC Nomenclature and Structural Isomerism

The systematic IUPAC name for this compound is (R)-1-(3-hydroxypropyl)-5-[2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-2,3-dihydro-1H-indole-7-carboxamide . The compound exhibits structural isomerism only in its stereochemical form, as the S-enantiomer (EVT-13564421) lacks significant α₁A-adrenoceptor affinity. No geometric or positional isomers have been reported, owing to the rigidity of the indoline ring and fixed substitution pattern.

Crystallographic Characterization and Polymorphic Forms

This compound exists in multiple crystalline forms, characterized by distinct X-ray powder diffraction (XRPD) patterns and thermal properties:

Polymorph XRPD Peaks (2θ) DSC Endotherm (°C) d-Spacing (Å)
Form A 12.66, 19.82 109 6.99, 4.48
Form B 7.06, 12.78 108 12.51, 6.92
Form C 19.85, 20.56 107 4.47, 4.32

Data compiled from patents.

Form C demonstrates the highest thermodynamic stability under ambient conditions, while Form A is metastable and prone to phase transition. The oxalate salt (CN104478784A) exhibits a monoclinic crystal system with improved solubility in aqueous media.

Thermodynamic Stability and Solubility Profiling

This compound’s thermodynamic stability is pH-dependent, with degradation observed above 150°C. Key solubility and stability parameters include:

Property Value Conditions
Log P (octanol/water) 2.87 pH 7.4, 25°C
Aqueous solubility 0.02 mg/mL pH 7.0, 25°C
pKa₁ (indoline N) 4.03 -
pKa₂ (propylamine N) 8.53 -
Hygroscopicity Non-hygroscopic 80% RH, 25°C

Data from pharmacokinetic studies.

The compound shows higher solubility in acidic buffers (pH 2–4) and organic solvents like methanol (>50 mg/mL). Its instability in alkaline conditions necessitates protective packaging to prevent hydrolysis.

Spectroscopic Fingerprinting (IR, NMR, MS)

Infrared (IR) Spectroscopy

  • O–H stretch : 3384 cm⁻¹ (hydroxyl group)
  • N–H stretch : 3201 cm⁻¹ (amide and amine)
  • C=O stretch : 1630 cm⁻¹ (carboxamide)
  • C–F stretch : 1120–1250 cm⁻¹ (trifluoroethoxy group).

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, D₂O) :
    • δ 1.25 (d, J = 6.5 Hz, 3H, CH₃)
    • δ 3.42 (m, 2H, CH₂NH)
    • δ 4.12 (q, J = 8.0 Hz, 2H, OCH₂CF₃).
  • ¹³C NMR :
    • δ 173.5 (C=O)
    • δ 122.5 (q, J = 277 Hz, CF₃).
  • ¹⁹F NMR : δ -63.7 (t, CF₃).

Mass Spectrometry (MS)

  • ESI-MS (m/z) : 496.2 [M+H]⁺ (calc. 495.5)
  • Fragments :
    • 378.1 (loss of C₆H₅O₂F₃)
    • 245.0 (indoline-carboxamide).

These spectral signatures enable unambiguous identification and purity assessment in pharmaceutical formulations.

属性

IUPAC Name

1-(3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCPYILNMDWPEY-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167045
Record name Silodosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<1 mg/mL
Record name Silodosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

160970-54-7
Record name Silodosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160970-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silodosin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160970547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silodosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06207
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Silodosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-1-(3-Hydroxypropyl)-5-(2-((2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)amino)propyl)indoline-7-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SILODOSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUZ39LUY82
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

准备方法

合成路线和反应条件

西洛多辛的合成涉及多个步骤,从吲哚啉作为主要原料开始。 该过程包括傅克酰化、羰基还原、加布里埃尔反应和手性拆分 合成中的一个关键中间体是 2-(2,2,2-三氟乙氧基)苯氧基乙基甲磺酸酯,它是通过一系列反应制备的,包括酯交换、达金氧化和醚化 .

工业生产方法

西洛多辛的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。该工艺旨在具有成本效益,环保,并能产出高纯度产品。 反应条件经过仔细控制,以确保一致性和质量 .

化学反应分析

反应类型

西洛多辛会经历各种化学反应,包括:

常用试剂和条件

形成的主要产物

这些反应形成的主要产物包括各种中间体,这些中间体被进一步加工以得到最终的西洛多辛化合物 .

科学研究应用

西洛多辛在科学研究中具有广泛的应用,特别是在化学、生物学和医学领域:

    化学: 西洛多辛被用作涉及α-1肾上腺素受体拮抗剂的研究中的模型化合物。

    生物学: 关于西洛多辛的研究有助于了解α-1A受体在平滑肌松弛中的作用。

    医学: 西洛多辛因其治疗 BPH 的疗效和安全性而得到广泛研究。

相似化合物的比较

Efficacy in BPH/LUTS

Key Findings:

  • IPSS Reduction : Silodosin (8 mg/day) reduced IPSS by -8.3 vs. -6.8 for tamsulosin (0.4 mg/day) and -5.3 for placebo in a 12-week trial . Early symptom relief (within 1 week) was superior to tamsulosin .
  • Flow Rate Improvement : this compound and tamsulosin (0.4 mg) showed comparable Qmax improvements (~3.77 mL/s vs. ~3.53 mL/s) .
  • Subgroup Efficacy : In severe BPH (IPSS ≥20), this compound reduced IPSS by -12.4 vs. -8.7 for placebo .
Table 1: Efficacy Comparison in BPH/LUTS
Parameter This compound Tamsulosin Placebo Reference
IPSS Reduction -8.3 -6.8 -5.3
Qmax Improvement +3.77 mL/s +3.53 mL/s +2.93 mL/s
Onset of Action 1 week 2 weeks N/A

Medical Expulsive Therapy (MET) for Ureteral Stones

Key Findings:

  • Distal Stones (≤10 mm) : this compound alone or with tadalafil achieved the highest stone expulsion rate (SER) and shortest expulsion time (SET) .
  • Comparison with Tamsulosin : this compound’s SER was 96.8% vs. 80% for placebo in ureteroscopy, with fewer complications (6.4% vs. 20%) . A meta-analysis reported this compound’s superiority for distal stones but inefficacy for proximal/mid-ureteral stones .
Table 2: MET Outcomes for Distal Ureteral Stones
Parameter This compound Tamsulosin Placebo Reference
Expulsion Rate 96.8% 80%* 60%
Operative Time 41.61 min N/A 46.85 min
Complication Rate 6.4% N/A 20%

*Tamsulosin data extrapolated from placebo comparisons.

Key Findings:

  • Ejaculatory Dysfunction : Most common AE (22% vs. 0.9% with placebo) . Retrograde ejaculation was exclusive to this compound in head-to-head trials .
  • Cardiovascular Safety : Lower rates of postural hypotension (RR = 0.14 vs. tamsulosin) and dizziness compared to other α-blockers .
  • Dose-Dependent AEs : 8 mg doses increased AE frequency without enhancing efficacy .
Table 3: Adverse Event Comparison
AE Type This compound Tamsulosin Alfuzosin Reference
Ejaculatory Dysfunction 22% 2% <1%
Postural Hypotension 0.14 RR 1.0 RR 1.2 RR
Dizziness 2% 7% 5%

Combination Therapies

  • With PDE5 Inhibitors : Tadalafil + this compound improved SET/SER for stones and LUTS without significant orthostatic hypotension .
  • With Anticholinergics: this compound + propiverine enhanced quality of life (QoL) and post-void residual (PVR) reduction vs. monotherapy .

Pharmacokinetics and Dosing

    生物活性

    Silodosin is a selective α1A-adrenergic receptor antagonist primarily utilized for treating benign prostatic hyperplasia (BPH). Its biological activity extends beyond its urological applications, demonstrating potential effects in cancer therapy and other medical conditions. This article discusses the pharmacological mechanisms, efficacy, and various biological activities of this compound, supported by research findings, case studies, and data tables.

    This compound selectively blocks the α1A-adrenoceptors, which are G protein-coupled receptors. This blockade leads to:

    • Smooth Muscle Relaxation : this compound induces relaxation in prostatic and urethral smooth muscles, improving lower urinary tract symptoms (LUTS) associated with BPH .
    • Inhibition of Cell Growth : Recent studies indicate that this compound can inhibit the growth of bladder cancer cells by reducing the expression of ELK1, a regulator involved in cell proliferation and chemoresistance .

    Efficacy in Urological Conditions

    This compound has been shown to significantly improve symptoms related to BPH. A systematic review of clinical trials indicates:

    • Improvement in IPSS Scores : In Phase III trials, this compound (8 mg daily) demonstrated superior efficacy compared to placebo and was at least as effective as tamsulosin .
    • Urodynamic Improvements : Studies reported enhanced bladder outlet obstruction indices with this compound compared to other α1-adrenergic antagonists .

    Bladder Cancer Research

    A pivotal study explored this compound's effect on bladder cancer cells. Key findings include:

    • Enhanced Chemosensitivity : this compound increased the sensitivity of ELK1-positive bladder cancer cells to cisplatin, suggesting a potential role in overcoming chemoresistance .
    • Inhibition of Migration : The compound significantly reduced cell migration in ELK1-positive cells, indicating its potential as a therapeutic agent in cancer treatment .

    Summary of Clinical Data

    Study TypePopulationDosageKey Findings
    Phase III TrialsBPH Patients8 mg once dailySignificant improvement in IPSS scores vs. placebo
    Urodynamic StudiesLUTS Patients8 mg once dailyHigher improvement in bladder outlet obstruction index
    Cancer StudiesBladder Cancer CellsUp to 10 μMInhibition of cell viability and migration

    Safety Profile

    This compound is generally well-tolerated. Reported side effects include:

    • Ejaculatory Disorders : While these are common, the discontinuation rate due to this issue remains low (7.5%) even with long-term use .
    • Minimal Cardiovascular Effects : Long-term studies indicate limited impact on cardiovascular and gastrointestinal systems .

    常见问题

    Basic Research Question: What are the primary pharmacological mechanisms underlying silodosin's efficacy in treating benign prostatic hyperplasia (BPH)?

    Methodological Answer:
    this compound selectively antagonizes α1A-adrenergic receptors (ARs), which are predominantly expressed in prostate and urethral smooth muscle. Receptor binding studies demonstrate a 583-fold higher affinity for α1A-ARs compared to α1B-ARs, minimizing systemic cardiovascular effects (e.g., hypotension) . This specificity reduces urethral resistance without significant blood pressure fluctuations. Researchers should validate receptor selectivity using in vitro competitive binding assays and compare dose-response curves in isolated tissue models (prostate vs. vascular tissue) .

    Basic Research Question: How does this compound compare to other α1-blockers (e.g., tamsulosin) in improving urodynamic outcomes?

    Methodological Answer:
    Meta-analyses of RCTs show this compound and tamsulosin have comparable efficacy in reducing International Prostate Symptom Scores (IPSS: MD -0.04, 95% CI -1.31–1.24) and improving maximum urinary flow rates (Qmax: ~2.8 mL/sec increase) . However, this compound has a higher incidence of retrograde ejaculation (RR 6.05 vs. tamsulosin) due to stronger α1A-AR blockade . For comparative studies, use double-blind crossover designs with standardized urodynamic measurements (e.g., IPSS, Qmax) and adverse event tracking over ≥12 weeks .

    Advanced Research Question: What methodological considerations are critical when designing RCTs to evaluate this compound's long-term safety?

    Methodological Answer:
    Key considerations include:

    • Sample Size: Power calculations to detect rare cardiovascular events (e.g., orthostatic hypotension) and sexual adverse events (e.g., retrograde ejaculation in ~28% of patients) .
    • Follow-Up Duration: Extend beyond 12 weeks to assess durability of efficacy/safety, as most trials are short-term .
    • Subgroup Analysis: Stratify by comorbidities (e.g., renal impairment) requiring dose adjustments (4 mg/day for moderate renal dysfunction) .
    • Control Groups: Use active comparators (e.g., tamsulosin) and placebo arms to isolate this compound-specific effects .

    Advanced Research Question: How do metabolic pathways (UGT2B7, CYP3A4) influence this compound's pharmacokinetic variability in diverse populations?

    Methodological Answer:
    this compound is metabolized via UGT2B7 (forming active glucuronide metabolite) and CYP3A4 (oxidation). Pharmacokinetic variability arises in:

    • Renal Impairment: Reduced clearance necessitates dose reduction (4 mg/day) due to glucuronide accumulation .
    • Drug-Drug Interactions: CYP3A4 inhibitors (e.g., ketoconazole) increase this compound exposure by 3–4 fold; use population pharmacokinetic modeling to adjust dosing .
    • Ethnic Variations: Japanese cohorts show higher plasma concentrations vs. Europeans; conduct pharmacogenomic studies on UGT2B7 polymorphisms .

    Advanced Research Question: What contradictions exist in the literature regarding this compound's impact on nocturia versus other LUTS?

    Methodological Answer:
    While this compound improves overall IPSS (MD -2.65 vs. placebo), European trials report significant nocturia reduction (p<0.05) , whereas other studies show no specific nocturia benefit beyond general LUTS improvement . To resolve contradictions, analyze nocturia-specific endpoints (e.g., nocturnal frequency diaries) in subgroup analyses and use multivariate regression to adjust for confounding factors (e.g., age, fluid intake) .

    Advanced Research Question: What statistical approaches are recommended for analyzing this compound's dose-response relationships in heterogeneous cohorts?

    Methodological Answer:

    • ANOVA/Mixed Models: Compare dose groups (4 mg vs. 8 mg) while accounting for covariates (e.g., prostate volume, baseline IPSS) .
    • Nonlinear Regression: Model dose-response curves for Qmax improvements, noting plateau effects at 8 mg .
    • Bayesian Methods: Estimate posterior probabilities of adverse events in small subgroups (e.g., hypertensive patients) .

    Advanced Research Question: How does this compound's therapeutic profile for ureteral stones differ from its primary indication in BPH?

    Methodological Answer:
    In ureteral stones, this compound enhances expulsion rates (OR=2.82 vs. tamsulosin) by relaxing distal ureter smooth muscle . Key differences include:

    • Outcome Measures: Stone expulsion time (mean reduction: 3.2 days) and analgesic requirements vs. IPSS/Qmax .
    • Mechanistic Focus: Prioritize in vivo studies measuring ureteral peristalsis via fluoroscopy or ultrasonography .

    Basic Research Question: What validated outcome measures are most sensitive for detecting this compound's treatment effects in BPH trials?

    Methodological Answer:

    • Primary: IPSS (storage/voiding subscales), Qmax, and quality of life (QoL) scores .
    • Secondary: Post-void residual volume (PVR) and prostate-specific antigen (PSA) for safety monitoring .
    • Standardization: Use validated tools like the Danish Prostatic Symptom Score (DAN-PSS) for sexual adverse events .

    Advanced Research Question: What evidence gaps exist in understanding this compound's role in non-BPH urological conditions (e.g., chronic prostatitis)?

    Methodological Answer:
    Limited data exist for chronic prostatitis/chronic pelvic pain syndrome (CP/CPPS). Preliminary studies suggest symptom improvement (NIH-CPSI score reduction: -6.2 points) but lack control groups and long-term follow-up . Future studies should:

    • Use multicenter RCTs with placebo arms.
    • Incorporate biomarkers (e.g., inflammatory cytokines) to assess mechanistic pathways .

    Advanced Research Question: How do adherence rates in real-world this compound studies compare to RCT findings, and what factors drive discontinuation?

    Methodological Answer:
    Real-world adherence is lower (~70% vs. 90% in RCTs) due to retrograde ejaculation (2.8% discontinuation rate) . To improve adherence, conduct longitudinal observational studies with:

    • Patient-Reported Outcomes (PROs): Use tools like the Treatment Satisfaction Questionnaire for Medication (TSQM).
    • Predictive Analytics: Identify high-risk patients using baseline sexual function scores .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Reactant of Route 1
    Silodosin
    Reactant of Route 2
    Silodosin

    体外研究产品的免责声明和信息

    请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。